L-Xylopyranose

Übersicht

Beschreibung

L-Xylopyranose ist ein Monosaccharid, das zur Klasse der organischen Verbindungen gehört, die als Pentosen bekannt sind. Dies sind Kohlenhydrate, die fünf Kohlenstoffatome enthalten. This compound ist ein Strukturisomer von D-Xylopyranose, das sich in der räumlichen Anordnung der Atome unterscheidet. Es kommt häufig in der Natur als Bestandteil von Hemicellulose vor, einem Hauptbestandteil von Pflanzenzellwänden .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

L-Xylopyranose kann durch verschiedene chemische und enzymatische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Isomerisierung von L-Xylose unter Verwendung von Xylose-Isomerase. Dieses Enzym katalysiert die Umwandlung von L-Xylose zu this compound unter milden Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet häufig die Hydrolyse von Hemicellulose, die in landwirtschaftlichen Rückständen und Holz reichlich vorhanden ist. Der Hydrolyseprozess zerlegt Hemicellulose in ihre Bestandteile, darunter this compound. Diese Methode ist aufgrund der Verfügbarkeit von Rohstoffen und des relativ einfachen Extraktionsprozesses vorteilhaft .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Xylopyranose unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Oxidation: this compound kann unter Verwendung von Oxidationsmitteln wie Salpetersäure zu L-Xylonsäure oxidiert werden.

Reduktion: Reduktion von this compound kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid L-Xylitol, einen Zuckeralkohol, ergeben.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen von this compound auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Salpetersäure, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Essigsäureanhydrid, Benzoylchlorid.

Hauptprodukte

Oxidation: L-Xylonsäure.

Reduktion: L-Xylitol.

Substitution: Acetylierte oder benzoylierte Derivate.

Wissenschaftliche Forschungsanwendungen

L-Xylopyranose hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexer Kohlenhydrate und Glykoside verwendet.

Biologie: this compound wird wegen seiner Rolle in der Struktur und Funktion von Pflanzenzellwänden untersucht.

Medizin: Es wird für seinen potenziellen Einsatz in Arzneimittelträgersystemen und als Vorläufer für bioaktive Verbindungen untersucht.

Industrie: This compound wird bei der Herstellung von Biokraftstoffen und biologisch abbaubaren Kunststoffen verwendet

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen Enzymen und Rezeptoren in biologischen Systemen. Beispielsweise katalysiert Xylose-Isomerase die Isomerisierung von this compound zu L-Xylose, das dann verschiedene Stoffwechselwege betreten kann.

Wirkmechanismus

The mechanism of action of L-Xylopyranose involves its interaction with specific enzymes and receptors in biological systems. For example, xylose isomerase catalyzes the isomerization of this compound to L-Xylose, which can then enter various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

L-Xylopyranose kann mit anderen ähnlichen Verbindungen wie D-Xylopyranose, L-Arabinopyranose und D-Arabinopyranose verglichen werden.

D-Xylopyranose: Ähnlich in der Struktur, unterscheidet sich aber in der räumlichen Anordnung der Atome. Es ist häufiger in der Natur anzutreffen und hat ähnliche chemische Eigenschaften.

L-Arabinopyranose: Ein weiteres Pentose mit einer anderen Anordnung von Hydroxylgruppen. Es ist auch ein Bestandteil von Hemicellulose.

D-Arabinopyranose: Ähnlich wie L-Arabinopyranose, aber mit einer anderen räumlichen Konfiguration.

This compound ist aufgrund seiner spezifischen Stereochemie einzigartig, die seine Reaktivität und Wechselwirkungen mit biologischen Molekülen beeinflusst.

Biologische Aktivität

L-Xylopyranose, a sugar compound belonging to the xylopyranose family, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects. The following sections will summarize key research findings, case studies, and relevant data.

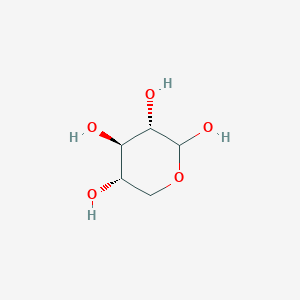

Structure and Properties

This compound exists in two anomeric forms: α-L-xylopyranose and β-L-xylopyranose. These forms can interconvert through mutarotation, resulting in a mixture of both in solution . The structure of this compound is characterized by a six-membered pyranose ring, which is crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of xylopyranose exhibit significant antimicrobial properties. A study on d-xylopyranosides showed that these compounds displayed activity against various pathogens, including fungi such as Candida albicans and bacteria like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 256 µg/mL, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Xylopyranosides

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| d-Xylopyranoside 1 | Candida albicans | 64 |

| d-Xylopyranoside 2 | Staphylococcus aureus | 128 |

| d-Xylopyranoside 3 | Escherichia coli | 256 |

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A study involving the measurement of nitric oxide (NO) production in LPS-stimulated murine microglia cells indicated that certain xylopyranosides could moderate NO production without significant cytotoxicity. The IC50 values for these compounds ranged from 33.8 to 41.0 µM, suggesting a moderate inhibitory effect on neuroinflammation .

Case Studies and Research Findings

- Neuroinflammatory Activity : A group of xylopyranosides was tested for their ability to inhibit NO production in BV-2 microglial cells. The results indicated that these compounds could serve as potential therapeutic agents in neurodegenerative diseases where inflammation plays a critical role .

- Functionalization Studies : Research into the thermochemical kinetics of functionalized xylopyranoses has revealed insights into their stability and reactivity under various conditions. This work is essential for understanding how modifications to the xylopyranose structure can enhance or alter its biological activity .

- Phytochemical Applications : Xylopyranoses are also being explored for their roles in plant biology as signaling molecules that can trigger defense responses against pathogens . This highlights the broader ecological significance of xylopyranoses beyond human health.

Eigenschaften

IUPAC Name |

(3S,4R,5S)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-CZBDKTQLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331418 | |

| Record name | L-Xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19982-83-3 | |

| Record name | L-Xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.